2-(Bromomethyl)-4-chloro-1-iodobenzene
Overview
Description
2-(Bromomethyl)-4-chloro-1-iodobenzene is a chemical compound with the following structural formula:
It combines bromine, chlorine, and iodine atoms attached to a benzene ring. This compound is commonly used in organic synthesis due to its reactivity and versatility.
Synthesis Analysis
The synthesis of 2-(Bromomethyl)-4-chloro-1-iodobenzene involves halogenation reactions. One common method is the Sandmeyer reaction , where 4-chloro-1-iodobenzene reacts with copper(I) bromide and sodium nitrite in the presence of hydrochloric acid. The resulting intermediate undergoes nucleophilic substitution with bromine to yield the desired product.
Molecular Structure Analysis
The molecular structure consists of a benzene ring substituted with bromine, chlorine, and iodine atoms. The bromomethyl group (CH₂Br) is attached to the benzene ring. The compound’s molecular weight is approximately 319.37 g/mol.
Chemical Reactions Analysis
- Nucleophilic Substitution : 2-(Bromomethyl)-4-chloro-1-iodobenzene can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols) to form new compounds.
- Cross-Coupling Reactions : It participates in Suzuki, Heck, and Sonogashira reactions, enabling the synthesis of more complex molecules.
- Reductive Elimination : Under appropriate conditions, the bromine and chlorine atoms can be eliminated to form a double bond.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 80°C.
- Solubility : Soluble in organic solvents (e.g., chloroform, dichloromethane).
- Color : Typically pale yellow to light brown.
Scientific Research Applications
Flame Retardants and Environmental Occurrence
2-(Bromomethyl)-4-chloro-1-iodobenzene, as part of novel brominated flame retardants (NBFRs), is significantly present in various environments, including indoor air, dust, and consumer goods. A review highlights the need for more research on the occurrence, environmental fate, and toxicity of NBFRs. It addresses the lack of studies on many NBFRs and underscores the importance of optimized analytical methods for comprehensive monitoring. The review also stresses the necessity for further research on emission sources and potential leaching into indoor environments. High concentrations of certain NBFRs in indoor environments have raised concerns, indicating a need for ongoing scrutiny and research (E. A. Zuiderveen, J. Slootweg, J. de Boer, 2020).
Synthesis of Halogenated Compounds
The synthesis of halogenated biphenyls, such as 2-fluoro-4-bromobiphenyl, a key intermediate for various pharmaceutical and agricultural products, involves bromination processes that may use or produce compounds like 2-(Bromomethyl)-4-chloro-1-iodobenzene. A practical synthesis method for 2-fluoro-4-bromobiphenyl has been developed, avoiding the high costs and toxicity associated with traditional methods. This advancement suggests potential applications for related brominated and chlorinated compounds in the synthesis of complex molecules (Yanan Qiu et al., 2009).
Environmental and Health Implications
The health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), possibly related to compounds like 2-(Bromomethyl)-4-chloro-1-iodobenzene due to their structural similarities to PBDD/Fs, are of growing concern. Research indicates that brominated compounds share similar toxicity profiles with their chlorinated counterparts, but significant data gaps exist due to limited exposure studies. The increasing use of brominated flame retardants, which might include or lead to the formation of compounds like 2-(Bromomethyl)-4-chloro-1-iodobenzene, necessitates further investigation into their environmental persistence and toxicological effects (L. Birnbaum, D. Staskal, J. Diliberto, 2003).
Solid-State NMR Spectroscopy
The utility of solid-state NMR spectroscopy in analyzing halogenated compounds, including those containing chlorine, bromine, and iodine, has been explored. This technique is pivotal for understanding the molecular structure and dynamics of such compounds. Advances in solid-state NMR provide insights into the behavior of halogen bonds in materials, which could include studies on compounds like 2-(Bromomethyl)-4-chloro-1-iodobenzene. These developments underscore the importance of NMR techniques in the research and development of new halogenated materials (P. Szell, D. L. Bryce, 2020).
Safety And Hazards
- Toxicity : The compound is toxic if ingested or inhaled. Handle with care and use appropriate protective equipment.
- Reactivity : Avoid contact with strong bases or reducing agents.
- Storage : Store in a cool, dry place away from direct sunlight.
Future Directions
Research on 2-(Bromomethyl)-4-chloro-1-iodobenzene continues to explore its applications in drug synthesis, material science, and catalysis. Further investigations into its reactivity, stability, and environmental impact are essential for safe and efficient utilization.
Please note that this analysis is based on available information, and further studies may provide additional insights. For detailed references, you can explore the relevant papers12.12
properties
IUPAC Name |
2-(bromomethyl)-4-chloro-1-iodobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClI/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJKEQUZQPJVKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CBr)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClI | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101283555 | |
Record name | 2-(Bromomethyl)-4-chloro-1-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101283555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-4-chloro-1-iodobenzene | |
CAS RN |
82386-91-2 | |
Record name | 2-(Bromomethyl)-4-chloro-1-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82386-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Bromomethyl)-4-chloro-1-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101283555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(bromomethyl)-4-chloro-1-iodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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